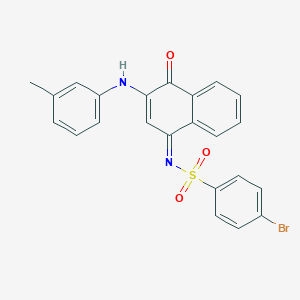![molecular formula C25H20FNO4S B281548 N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281548.png)
N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TFB-TBOA is a potent and selective blocker of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate, the primary excitatory neurotransmitter in the brain. EAATs play a crucial role in maintaining normal brain function, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
TFB-TBOA has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been used to study the role of N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in synaptic transmission and plasticity, as well as in the pathophysiology of various neurological disorders. TFB-TBOA has also been used to investigate the potential therapeutic effects of modulating EAAT activity in these disorders.
Mecanismo De Acción
TFB-TBOA acts as a competitive inhibitor of N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, binding to the glutamate binding site and preventing the uptake of glutamate into presynaptic neurons and astrocytes. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical and physiological effects:
TFB-TBOA has been shown to have a number of biochemical and physiological effects, including an increase in extracellular glutamate levels, a decrease in glutamate uptake by astrocytes, and an increase in synaptic transmission and plasticity. It has also been shown to have neuroprotective effects in animal models of stroke and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFB-TBOA is its selectivity for N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, which allows for the specific modulation of glutamate uptake without affecting other neurotransmitter systems. However, TFB-TBOA has a relatively short half-life and can be toxic at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on TFB-TBOA, including the development of more potent and selective EAAT inhibitors, the investigation of the role of N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in other neurological disorders, and the development of novel therapeutic strategies based on modulating EAAT activity. Additionally, further studies are needed to better understand the biochemical and physiological effects of TFB-TBOA and to optimize its use in scientific research.
Métodos De Síntesis
The synthesis of TFB-TBOA involves several steps, including the reaction of 2,3-dichlorobenzoyl chloride with 4-fluorophenylsulfonyl chloride to form 2,3-dichlorobenzoyl-4-fluorophenylsulfonamide. This compound is then reacted with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine to form TFB-TBOA.
Propiedades
Fórmula molecular |
C25H20FNO4S |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C25H20FNO4S/c26-18-10-13-20(14-11-18)32(29,30)27(25(28)17-6-2-1-3-7-17)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h1-3,6-7,10-16H,4-5,8-9H2 |
Clave InChI |
DGFHQAGLLSHNBR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F |
SMILES canónico |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide](/img/structure/B281476.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281484.png)
![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)
![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)
![4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281490.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281491.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B281498.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)


![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)
